In-Depth Technical Guide: The Mechanism of Action of 142I5, a Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
In-Depth Technical Guide: The Mechanism of Action of 142I5, a Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of 142I5 Action
142I5 is a potent and selective cell-permeable antagonist of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin. It functions as a lysine-covalent inhibitor, a targeted approach that offers distinct advantages in drug development. The primary mechanism of action of 142I5 is the covalent modification of a specific lysine (B10760008) residue within the BIR (Baculoviral IAP Repeat) domain of ML-IAP, which is crucial for its anti-apoptotic function. This irreversible binding incapacitates ML-IAP, thereby restoring the cell's natural apoptotic signaling pathways.
A key feature of 142I5 is its selectivity. While it effectively targets ML-IAP and, to some extent, the structurally similar X-linked Inhibitor of Apoptosis Protein (XIAP), it does not significantly interact with cellular IAP1 (cIAP1) and cIAP2. This selectivity is attributed to the presence of a targetable lysine residue (Lys135 in ML-IAP and Lys311 in XIAP) in the SMAC-binding pocket, a feature that is absent in cIAP1 and cIAP2, which instead possess a glutamic acid residue at the analogous position.
The inhibition of ML-IAP by 142I5 has profound downstream consequences, leading to the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. By neutralizing ML-IAP, 142I5 effectively sensitizes cancer cells, particularly melanoma cells that overexpress ML-IAP, to apoptotic stimuli.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and selectivity of 142I5 and related compounds.
| Compound | Target | IC50 (nM)[1] |
| 142I5 | ML-IAP | 11 |
| 142I5 | XIAP | >1000 |
| 142I5 | cIAP1 | >1000 |
| 142I5 | cIAP2 | >1000 |
| LCL161 (pan-IAP inhibitor) | ML-IAP | 20 |
| LCL161 (pan-IAP inhibitor) | XIAP | 40 |
| LCL161 (pan-IAP inhibitor) | cIAP1 | 1.5 |
| LCL161 (pan-IAP inhibitor) | cIAP2 | 5 |
Table 1: In vitro inhibitory activity of 142I5 and the non-covalent pan-IAP inhibitor LCL161 against various IAP proteins.
| Cell Line | Treatment | EC50 (µM) |
| SK-MEL-28 (Melanoma) | 142I5 + TNFα | ~5 |
| SK-MEL-28 (Melanoma) | LCL161 + TNFα | ~2 |
Table 2: Cellular activity of 142I5 in sensitizing SK-MEL-28 melanoma cells to TNFα-induced apoptosis.
Signaling Pathways
The mechanism of action of 142I5 can be visualized through its impact on the intrinsic and extrinsic apoptosis pathways.
In cancer cells, particularly melanoma, ML-IAP is often overexpressed, leading to the suppression of apoptosis by directly inhibiting key executioner caspases, such as caspase-9 and caspase-3/7. 142I5 restores the apoptotic signaling by covalently binding to and inactivating ML-IAP.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro IAP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to disrupt the interaction between an IAP protein and a fluorescently labeled SMAC-derived peptide.
Protocol:
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Reagents:
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Recombinant human IAP proteins (ML-IAP, XIAP, cIAP1, cIAP2)
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Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI)
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HTRF donor and acceptor reagents (e.g., anti-GST-terbium cryptate and streptavidin-XL665)
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Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
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Procedure:
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Prepare a serial dilution of 142I5 in assay buffer.
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In a 384-well plate, add 5 µL of the IAP protein solution (final concentration ~1-5 nM).
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Add 5 µL of the 142I5 dilution series.
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Incubate for 30 minutes at room temperature.
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Add 5 µL of the fluorescent SMAC peptide (final concentration ~10 nM).
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Add 5 µL of the HTRF detection reagents.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
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Data Analysis:
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Calculate the HTRF ratio (665 nm / 620 nm).
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Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
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Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Protocol:
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Cell Culture:
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Maintain SK-MEL-28 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
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Procedure:
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Seed SK-MEL-28 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Treat the cells with a serial dilution of 142I5 for 1 hour.
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Add a constant concentration of TNFα (e.g., 10 ng/mL).
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Incubate for 48 hours.
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Add 20 µL of MTS reagent to each well.
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Incubate for 2-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the vehicle-treated control wells.
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Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
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Western Blotting for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Protocol:
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Sample Preparation:
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Treat SK-MEL-28 cells with 142I5 (e.g., 10 µM) and/or TNFα (e.g., 10 ng/mL) for the desired time points (e.g., 0, 6, 12, 24 hours).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against cleaved caspase-3 (e.g., 1:1000 dilution) and cleaved PARP (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, 1:5000) as a loading control.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Experimental Workflow Visualization
